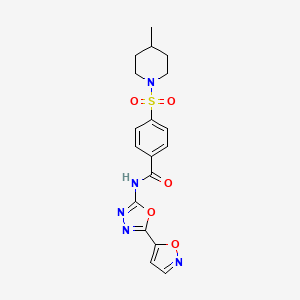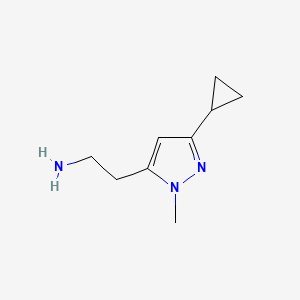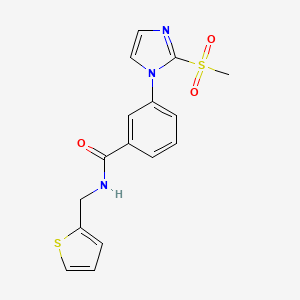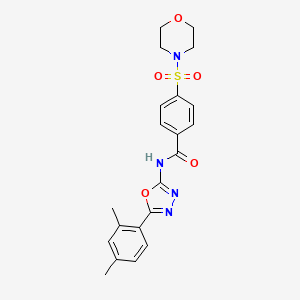![molecular formula C23H27N7O2 B2550484 N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide CAS No. 898630-96-1](/img/structure/B2550484.png)
N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antimicrobial or anticancer agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic building blocks such as hydroxyphenylacetic acid, aromatic amines, and chloroethyl morpholine hydrochloride. These precursors are condensed and substituted to form the desired acetamide derivatives, as seen in the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the use of benzenesulfonyl chloride, aminopiperidine, and electrophilic bromoacetamides . These methods suggest that the target compound could be synthesized through analogous reactions, utilizing appropriate starting materials and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis . Additionally, the crystal structure of an anticancer drug analog was determined using X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of the target compound, providing detailed information about its geometry and electronic configuration.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the target compound, but the antimicrobial and anticancer activities of similar compounds suggest that they may interact with biological targets through mechanisms such as enzyme inhibition or receptor binding . These interactions are often explored through molecular docking studies, which can predict the binding affinity and mode of action of the compound within a biological system.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and potential use as drugs. The provided papers do not detail these properties for the target compound, but the antimicrobial study of related compounds indicates that they have sufficient stability and potency to be tested in vitro against various microbial strains . The powder diffraction data of N-derivatives of phenoxyacetamide suggest that these compounds can be characterized in their solid state, providing information about their purity and crystallinity, which are important for their application as potential pesticides .
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
- Antifungal Agents: Research identified derivatives of morpholin-3-yl-acetamide as potent antifungal agents against Candida and Aspergillus species. Modifications to improve plasmatic stability while retaining in vitro antifungal activity have been explored, demonstrating broad-spectrum antifungal properties and in vivo efficacy in systemic Candida albicans infections (Bardiot et al., 2015).
- Antimicrobial Activity: Novel pyrimidine-triazole derivatives synthesized from the morpholin-3-one molecule have shown antimicrobial activity against selected bacterial and fungal strains. These findings indicate the potential of these derivatives for further development as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Analgesic Applications
- Potent Analgesic Properties: A study on capsaicinoids, including a compound with structural similarities to the query compound, revealed potent analgesic properties. The research provides insights into the structural basis for the analgesic activity and highlights the potential for developing new analgesic drugs (Park et al., 1995).
- Synthesis and Evaluation of Analgesic and Anti-inflammatory Candidates: New analogs of paracetamol with modifications in the phenyl moiety and conjugated compounds with ibuprofen were synthesized. These new drugs exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen and ibuprofen alone, suggesting an innovative approach to enhancing pain relief and reducing inflammation (Ahmadi et al., 2014).
Propriétés
IUPAC Name |
N-[4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-15-4-5-20(14-16(15)2)26-22-27-21(28-23(29-22)30-10-12-32-13-11-30)25-19-8-6-18(7-9-19)24-17(3)31/h4-9,14H,10-13H2,1-3H3,(H,24,31)(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDPQUGYVLIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(=O)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)
![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)


![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)

